REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]1([NH:12]N)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:14]1(=O)[CH2:18][CH2:17][CH2:16][CH2:15]1>O>[CH2:16]1[C:15]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=3[NH:12][C:14]=2[CH2:18][CH2:17]1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The liquid was decanted from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
leaving a red, gummy solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
CUSTOM
|
Details
|
The yellow hexane solution was decanted hot from the mixture
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
ADDITION
|
Details
|
More hexanes is added to the flask
|
Type
|
CUSTOM
|
Details
|
the solid was collected from the flasks
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC=2NC=3C=CC=CC3C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 410 mmol | |
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |